7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:
- A 4-ethoxyphenyl group at position 7, contributing lipophilicity and electronic modulation.
- A pyridin-3-yl carboxamide at position 6, which may improve solubility and target binding.
This scaffold is structurally similar to other triazolo-pyrimidines investigated for antibacterial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O2S/c1-3-36-21-12-10-18(11-13-21)24-23(25(35)31-20-8-6-14-29-15-20)17(2)30-26-32-27(33-34(24)26)37-16-19-7-4-5-9-22(19)28/h4-15,24H,3,16H2,1-2H3,(H,31,35)(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVJUYFZSZDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4F)C)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 5, 6, and 7, impacting physicochemical properties:
*Calculated based on molecular formula.
Key Observations :
- Ethoxy vs. Methoxy: The target compound’s 4-ethoxyphenyl group (vs.
- Fluorobenzylthio vs. Thienyl : The 2-fluorobenzylthio group (target) may offer stronger hydrogen bonding vs. the thienyl group’s aromatic interactions .
- Pyridin-3-yl vs. Aryl Carboxamides : The pyridin-3-yl carboxamide (target) could improve solubility compared to purely aromatic carboxamides (e.g., phenyl in ).
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction efficiency be improved?
The compound is typically synthesized via multi-step routes involving cyclization and functionalization. A key approach is the multicomponent reaction (MCR) strategy, which efficiently assembles the triazolopyrimidine core from precursors like substituted hydrazines and isothiocyanates . To enhance yield, catalysts such as 3-Aminopropyltriethoxysilane (APTS) in ethanol have been used in one-pot reactions . Additives like iodine or Lewis acids can also improve regioselectivity during cyclization steps .
| Synthetic Step | Key Reagents/Conditions | Reference |
|---|---|---|
| Core Formation | Hydrazine derivatives, MCR | |
| Thioether Incorporation | 2-Fluorobenzyl thiol, base | |
| Carboxamide Formation | Pyridin-3-amine, coupling agents |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm substituent positions and purity (e.g., ¹H/¹³C NMR for aromatic protons and methyl groups) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity studies .
- HPLC-MS : Validates molecular weight and detects impurities .
Q. How do structural modifications influence biological activity?
Substituents like the 2-fluorobenzylthio group enhance lipophilicity and membrane permeability, while the pyridin-3-yl carboxamide moiety impacts target binding . Comparative studies show that electron-withdrawing groups (e.g., -F) improve stability, whereas bulkier groups may reduce solubility .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic conditions?
DoE models (e.g., response surface methodology) identify optimal parameters for yield and purity. For example, varying temperature , catalyst loading , and reaction time in cyclization steps can be systematically tested. Evidence from flow-chemistry protocols highlights the utility of DoE in reducing side products and scaling reactions .
Q. How can contradictory biological activity data be resolved?
Discrepancies in activity (e.g., varying IC₅₀ values across assays) may arise from differences in cell lines or assay conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For example, molecular docking against CDK2 or kinase targets can predict binding modes, which are then tested via SPR (surface plasmon resonance) .
Q. What computational strategies predict target interactions?
- Molecular Docking : Simulates binding to proteins like CDK2, prioritizing key residues (e.g., hinge region interactions) .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds .
- QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .
Q. How do solvent and catalyst choices impact scalability?
Polar aprotic solvents (e.g., DMF) improve solubility in coupling steps but complicate purification. Green solvents (e.g., ethanol/water mixtures) paired with recyclable catalysts (e.g., APTS) enhance sustainability . Scale-up challenges, such as exothermicity in thioether formation, require controlled addition rates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
